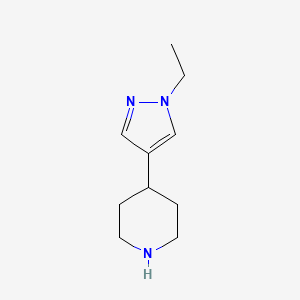

4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Description

4-(1-Ethyl-1H-pyrazol-4-yl)piperidine is a bicyclic organic compound featuring a piperidine ring substituted at the 4-position with a 1-ethylpyrazole moiety. Its molecular formula is C₁₀H₁₇N₃, with a molecular weight of 179.26 g/mol. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as neurotransmitter transporters and enzymes . Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the use of piperidine derivatives in glycine transporter (GlyT1) inhibitor development .

Properties

IUPAC Name |

4-(1-ethylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVORCLCTXFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds. It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol.

Mode of Action

4-(1-ethyl-1H-pyrazol-4-yl)piperidine interacts with the sEH enzyme, inhibiting its function. The compound shows varying degrees of selectivity towards the sEH enzymes. Molecular docking studies have revealed that it forms hydrogen bond interactions similar to AUDA, a known sEH inhibitor.

Biochemical Pathways

The inhibition of sEH by 4-(1-ethyl-1H-pyrazol-4-yl)piperidine affects the metabolic pathway of fatty acid epoxides. sEH shows selectivity for aliphatic epoxides such as fatty acid epoxides. By inhibiting sEH, the compound prevents the conversion of these epoxides into their corresponding diols.

Biological Activity

4-(1-ethyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

4-(1-ethyl-1H-pyrazol-4-yl)piperidine features a piperidine ring substituted with a 1-ethyl-1H-pyrazole moiety. Its chemical structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of cancer cells, including lung, breast, and colorectal cancers. For instance, studies have demonstrated that derivatives of pyrazole can induce apoptosis in cancer cell lines .

- Antimicrobial Properties : Some pyrazole-containing compounds demonstrate antibacterial and antifungal activities, making them potential candidates for treating infections .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been explored in various studies, indicating their potential use in treating inflammatory diseases .

The mechanisms through which 4-(1-ethyl-1H-pyrazol-4-yl)piperidine exerts its biological effects are still under investigation. However, several key pathways have been identified:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling and proliferation. For example, Polo-like kinase 1 (Plk1) inhibitors derived from pyrazole structures have demonstrated significant anticancer effects by inducing cell cycle arrest .

- Modulation of Apoptosis : Research indicates that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to decreased cell viability .

- Interaction with Receptors : Pyrazole-containing compounds may interact with specific receptors or enzymes, influencing cellular responses and biochemical pathways .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of pyrazole derivatives on various cancer cell lines. The results showed that compounds with an ethyl substitution on the pyrazole ring exhibited enhanced antiproliferative activity against breast cancer cells (MDA-MB-231) compared to their unsubstituted counterparts. The most potent compound demonstrated an IC50 value of 32.17 μM against Plk1 PBD .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of several pyrazole derivatives, including 4-(1-ethyl-1H-pyrazol-4-yl)piperidine. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Data Tables

Scientific Research Applications

Structural Information

- Molecular Formula: C10H17N3

- SMILES: CCN1C=C(C=N1)C2CCNCC2

- InChIKey: RJJVORCLCTXFLM-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 180.14952 | 142.7 |

| [M+Na]+ | 202.13146 | 153.8 |

| [M+NH4]+ | 197.17606 | 150.6 |

| [M+K]+ | 218.10540 | 149.1 |

| [M-H]- | 178.13496 | 144.3 |

Pharmaceutical Applications

4-(1-ethyl-1H-pyrazol-4-yl)piperidine is being explored for its potential pharmaceutical applications, particularly in drug development targeting various conditions:

- Antidepressant Activity: The compound's structural similarity to known psychoactive agents suggests it may exhibit antidepressant properties, warranting further investigation through preclinical studies.

- Anti-inflammatory Properties: Initial studies indicate that derivatives of piperidine often possess anti-inflammatory effects, which could translate to therapeutic applications in treating chronic inflammatory diseases.

Biological Research

The compound's unique structural features make it a candidate for various biological studies:

- Enzyme Inhibition: Research has shown that piperidine derivatives can act as enzyme inhibitors, which may have implications in developing treatments for diseases such as cancer and diabetes.

- Neuroprotective Effects: Given the role of pyrazole derivatives in neuroprotection, this compound may be studied for its potential to protect neuronal cells from damage.

Chemical Synthesis

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine involves several methods that can be optimized for higher yields:

- Synthetic Routes: Various synthetic pathways can be employed to create this compound, including cyclization reactions involving ethyl pyrazole and piperidine precursors.

Material Science

The compound can also find applications in material science:

- Polymer Development: Its unique chemical properties may allow it to serve as a building block in designing polymers with specific characteristics, such as increased stability or enhanced mechanical properties.

Comparison with Similar Compounds

Key Observations :

Target Engagement

- 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine : Acts as a glycine transporter 1 (GlyT1) inhibitor (IC₅₀ = 12 nM), critical for modulating synaptic glycine levels in neurological disorders .

- 4-(1-Phenyl-1H-pyrazol-3-yl)piperidine : Shows affinity for serotonin transporters (SERT), with derivatives achieving sub-micromolar inhibition .

- 7-(1-Ethylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one : Designed as a histamine H3 receptor antagonist for Alzheimer’s disease therapy .

Pharmacokinetic Properties

- Lipophilicity : The ethyl-substituted pyrazole in 4-(1-ethyl-1H-pyrazol-4-yl)piperidine confers higher logP (~2.5) than its methyl analogue (logP ~1.8), enhancing membrane permeability .

- Metabolic Stability : Piperidine derivatives with bulkier substituents (e.g., phenyl groups) exhibit slower hepatic clearance but may face solubility challenges .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine typically involves the condensation or coupling of a pyrazole derivative with a piperidine scaffold. A common approach is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde or its equivalents with piperidine or substituted piperidines under controlled conditions.

Condensation Reaction: The aldehyde group on 1-ethyl-1H-pyrazole-4-carbaldehyde reacts with the amine group on piperidine derivatives, often facilitated by bases such as sodium hydride or potassium carbonate. The reaction is generally performed under reflux to drive the condensation to completion.

Catalysts and Conditions: Lewis acids or bases may be employed to enhance reaction rates and yields. Common solvents include tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF). Reaction temperatures typically range from ambient to reflux conditions (approximately 60–100°C).

Cross-Coupling Methods

In more advanced synthetic protocols, Suzuki-Miyaura cross-coupling reactions have been employed to attach pyrazole moieties to piperidine rings. This involves:

Using pyrazole boronic acid derivatives (e.g., 1-ethyl-1H-pyrazole-4-boronic acid) and halogenated piperidine substrates.

Catalysis by palladium complexes such as Pd(PPh₃)₄.

Reaction conditions typically include aqueous base (e.g., sodium carbonate), mixed solvents (THF/water or DMF/ethanol), and temperatures of 80–100°C.

Yields in these reactions vary from 50% to 75%, influenced by steric hindrance from substituents on the piperidine ring and purity of reagents.

Industrial Scale and Optimization

For industrial production, continuous flow reactors are increasingly utilized. These allow for:

Precise control of reaction parameters (temperature, pressure, residence time).

Enhanced safety and scalability.

Improved yields and reduced waste, aligning with green chemistry principles.

Optimization involves adjusting catalyst loading, solvent choice, and reaction time to maximize efficiency.

Detailed Reaction Steps and Examples

Analytical Techniques for Characterization

Post-synthesis, the compound’s purity and structure are confirmed by:

High-Performance Liquid Chromatography (HPLC): Using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA), purity >95% is achievable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of ethyl group signals (triplet around δ 1.3–1.5 ppm) and piperidine methyl signals (singlet near δ 1.0 ppm).

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with molecular weight (~193.29 g/mol).

Research Findings on Preparation Methods

The condensation approach using bases like sodium hydride is straightforward and yields high purity products suitable for further biological evaluation.

Suzuki-Miyaura cross-coupling offers versatility in modifying substituents but requires careful optimization of catalyst and reagent purity.

Industrial synthesis benefits from continuous flow technology, which improves reaction control and scalability, reducing environmental impact.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-Mediated Condensation | 1-Ethyl-1H-pyrazole-4-carbaldehyde, 2-methylpiperidine, NaH or K2CO3 | Reflux in ethanol or THF | >70% | Simple, cost-effective | Limited to specific substituents |

| Suzuki-Miyaura Coupling | Pyrazole boronic acid, halogenated piperidine, Pd catalyst, Na₂CO₃ | 80–100°C, THF/water or DMF/EtOH | 50–75% | Versatile, allows functionalization | Requires expensive catalysts, sensitive reagents |

| Protection/Deprotection | Boc anhydride, acid for deprotection | Room temperature to reflux | High | Enables selective functionalization | Adds steps and reagents |

| Continuous Flow Synthesis | Same as batch but in flow reactors | Controlled temperature and flow rate | Improved | Scalable, environmentally friendly | Requires specialized equipment |

Concluding Remarks

The preparation of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is well-established through condensation and cross-coupling methods, with each approach offering distinct advantages depending on the desired scale and functionalization. Optimization of reaction conditions, including choice of base, solvent, catalyst, and temperature, is critical to achieving high yields and purity. Advances in continuous flow synthesis provide promising avenues for industrial-scale production with improved environmental and economic profiles.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-(1-ethyl-1H-pyrazol-4-yl)piperidine?

- Answer : The compound can be synthesized via multi-step reactions involving piperidine and pyrazole precursors. A typical approach includes:

- Step 1 : Alkylation of piperidine using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaOH in dichloromethane) to introduce the ethyl group at the pyrazole nitrogen .

- Step 2 : Coupling reactions (e.g., nucleophilic substitution or carbonyl activation) to attach the pyrazole moiety to the piperidine ring .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity should be verified via HPLC (≥98% purity threshold) .

Q. How can researchers confirm the structural identity of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine?

- Answer : Structural confirmation requires a combination of:

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR for characteristic peaks (e.g., piperidine protons at δ 1.4–2.8 ppm, pyrazole protons at δ 7.2–8.1 ppm) .

- IR : Identify functional groups (e.g., C-N stretch at ~1,200 cm) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. What safety protocols are critical when handling 4-(1-ethyl-1H-pyrazol-4-yl)piperidine?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust.

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine derivatives?

- Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

- Use software like Gaussian or ORCA to model reaction mechanisms (e.g., nucleophilic substitution at the piperidine nitrogen) .

- Integrate experimental data with computational models via feedback loops to refine reaction conditions (e.g., solvent selection, temperature) .

Q. What structural features influence the biological activity of pyrazole-piperidine hybrids?

- Answer : Key factors include:

- Substituent Effects : Fluorine or chlorine at the pyrazole 4-position enhances electronegativity and binding affinity (e.g., to kinase targets) .

- Conformational Flexibility : The dihedral angle between the pyrazole and piperidine rings (e.g., ~18–60°) affects molecular recognition .

- Hydrogen Bonding : Intramolecular interactions (e.g., C–H···N bonds) stabilize bioactive conformations .

Q. How do researchers resolve contradictions in spectroscopic data for novel analogs?

- Answer :

- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., PubChem entries ).

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., restricted rotation in piperidine rings).

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., distinguishing tautomeric forms in pyrazole derivatives) .

Q. What strategies improve yield in multi-step syntheses of pyrazole-piperidine derivatives?

- Answer :

- Catalysis : Employ Pd-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for pyrazole functionalization) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in SN2 substitutions .

- Workup Efficiency : Use liquid-liquid extraction (e.g., dichloromethane/water) to isolate intermediates with >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.